molecular formula C30H48O B13399328 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one CAS No. 7233-61-6

4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one

Cat. No.: B13399328
CAS No.: 7233-61-6
M. Wt: 424.7 g/mol
InChI Key: XUPCBKGIPJPDGW-UHFFFAOYSA-N
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Description

This compound is a pentacyclic triterpenoid characterized by a complex fused-ring system with eight methyl substituents at positions 4, 4, 6a, 6b, 8a, 11, 11, and 14a. Its IUPAC name reflects its structural complexity, which includes a ketone group at position 2. The molecule is classified under prenol lipids and triterpenoids, with a molecular formula of C₃₀H₄₈O and a molecular weight of 426.724 g/mol . It has been isolated from diverse plant species, including Barleria albostellata, Adansonia digitata (baobab), and Strychnos ligustrina, where it often constitutes a significant fraction of lipophilic extracts (e.g., 9.83–11.09% in S. ligustrina and Barleria albostellata) .

Properties

IUPAC Name

4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-23H,10-19H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPCBKGIPJPDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(=O)C5(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413192
Record name 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7233-61-6
Record name 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, oxidation, and reduction steps under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups .

Mechanism of Action

The mechanism of action of 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Bioactivities:

  • Antibacterial : Exhibits activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant: Scavenges free radicals, likely due to its triterpenoid skeleton .
  • Anticancer : Inhibits tumor cell proliferation and cholesterol synthesis .
  • Anti-inflammatory : Modulates NF-κB signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues:

Compound Structure Molecular Weight Key Bioactivities Sources
4,4,6a,6b,8a,11,11,14a-Octamethyl-...-3-one Pentacyclic triterpenoid with 3-keto group 426.724 Antibacterial, antioxidant, anticancer Barleria albostellata, Adansonia digitata
β-Amyrin Pentacyclic triterpenoid (oleanane skeleton) 426.727 Anti-inflammatory, wound healing Ficus arnottiana
Simiarenol Pentacyclic triterpenoid with hydroxyl group 442.739 Antinociceptive, anti-inflammatory Barleria albostellata
Stigmasterol Phytosterol with double bond at C22 412.698 Anticancer, hypoglycemic Adansonia digitata
Ursolic Acid Pentacyclic triterpenoid with carboxyl group 456.700 Antitumor, hepatoprotective Callicarpa macrophylla

Key Comparisons:

Structural Variations: The target compound’s 3-keto group distinguishes it from β-amyrin (hydroxyl at C3) and simiarenol (additional hydroxyl group). Compared to stigmasterol, a phytosterol, the triterpenoid skeleton of the target compound provides greater rigidity, which may enhance its antioxidant and anticancer activities .

Bioactivity Profiles: Antibacterial Potency: The target compound shows broader-spectrum antibacterial activity compared to β-amyrin, which is more selective for Gram-positive bacteria . Antioxidant Efficiency: While both the target compound and simiarenol exhibit antioxidant effects, the former’s ketone group may confer higher radical-scavenging capacity due to resonance stabilization of reactive intermediates . Anticancer Mechanisms: Unlike ursolic acid, which induces apoptosis via mitochondrial pathways, the target compound inhibits NF-κB signaling, a key pathway in inflammation-driven cancers .

Natural Sources and Yield: The compound is a major constituent in Barleria albostellata (2.35% in hexane extracts) and Adansonia digitata (up to 89.82% in ethyl acetate fractions) , whereas β-amyrin and simiarenol are typically minor components (<5%) .

Pharmacokinetic Properties: Predicted drug-likeness scores (e.g., 81.38% similarity to NF-κB inhibitors) suggest favorable bioavailability compared to larger triterpenoids like ursolic acid .

Biological Activity

The compound 4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one is a complex organic molecule belonging to the class of terpenoids. Its intricate structure features multiple methyl groups and a unique stereochemistry that contribute to its biological activities. This article provides a detailed exploration of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Density1.25 g/cm³
Boiling Point644.4 °C
Melting PointNot Available

Sources and Extraction

This compound has been isolated from various plant sources such as Alnus japonica and Salacia chinensis. The extraction processes typically involve solvent extraction methods that leverage the compound's solubility characteristics.

Pharmacological Properties

Research indicates that 4,4,6a,6b,8a,11,11,14a-octamethyl-2H-picen-3-one exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains.
  • Antioxidant Properties : It demonstrates the ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory actions that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on the antimicrobial activity of terpenoids found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural antimicrobial agents .
  • Antioxidant Activity :
    • In vitro assays demonstrated that this compound could significantly reduce lipid peroxidation in cell membranes. The antioxidant activity was comparable to well-known antioxidants like ascorbic acid .
  • Anti-inflammatory Research :
    • Research involving animal models indicated that administration of this compound resulted in reduced markers of inflammation (e.g., TNF-alpha and IL-6) in serum samples after inducing an inflammatory response .

The biological activities of 4,4,6a,6b,8a,11,11,14a-octamethyl-2H-picen-3-one may be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in the inflammatory response.
  • Scavenging Free Radicals : Its structure allows it to interact with free radicals effectively.
  • Regulation of Gene Expression : It may influence the expression of genes related to inflammation and oxidative stress response.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity compared to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-MethylpiceneFewer methyl groupsAntimicrobialSimpler structure
DihydropiceneSimilar backboneAntioxidantDifferent saturation level
OctamethylcyclopentaneSaturated structureLimited bioactivityNon-terpenoid

This table highlights how the extensive methylation and unique structure of 4,4,6a,6b,8a,11,11,14a-octamethyl-2H-picen-3-one contribute to its diverse biological activities not fully explored in other compounds.

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